molecular formula C16H12N2O2 B12657099 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate CAS No. 78062-15-4

3-(p-Isocyanatobenzyl)-p-tolyl isocyanate

Cat. No.: B12657099
CAS No.: 78062-15-4
M. Wt: 264.28 g/mol
InChI Key: OLUYDRJODDTVCJ-UHFFFAOYSA-N
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Description

3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is an organic compound with the molecular formula C16H12N2O2. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is of significant interest due to its high reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of amine groups to isocyanate groups. For instance, a solution of the primary amine in a suitable solvent like tetrahydrofuran (THF) is treated with triphosgene in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Safety measures are also critical due to the toxic nature of phosgene and isocyanates.

Chemical Reactions Analysis

Types of Reactions

3-(p-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the isocyanate groups.

Major Products Formed

The major products formed from reactions involving this compound include:

    Carbamates: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with amines.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

3-(p-Isocyanatobenzyl)-p-tolyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols to form polyurethanes.

Mechanism of Action

The mechanism of action of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate involves the high reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of stable carbamate and urea linkages. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of complex structures and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is unique due to its specific structure, which combines both benzyl and tolyl groups with isocyanate functionalities. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.

Properties

CAS No.

78062-15-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-isocyanato-2-[(4-isocyanatophenyl)methyl]-1-methylbenzene

InChI

InChI=1S/C16H12N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h2-7,9H,8H2,1H3

InChI Key

OLUYDRJODDTVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)CC2=CC=C(C=C2)N=C=O

Origin of Product

United States

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